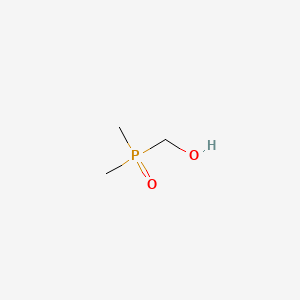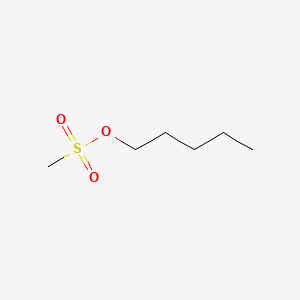
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5Cl2NO3/c11-4-1-5-8 (7 (12)2-4)13-3-6 (9 (5)14)10 (15)16/h1-3H, (H,13,14) (H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Mechanism of Action
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. This leads to the inhibition of bacterial growth and replication. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial and antiviral activity, as well as anticancer activity. This compound has also been shown to improve cognitive function and memory in animal studies. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous solutions. This compound can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved properties and efficacy. Another potential direction is the study of this compound in combination with other drugs or compounds for the treatment of various diseases. Additionally, this compound could be studied further for its potential applications in environmental science, such as the removal of heavy metals from contaminated soil and water.
Conclusion:
This compound is a synthetic compound with unique properties and potential applications in various fields such as medicine, agriculture, and environmental science. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several future directions for study, including the development of new derivatives and the study of its potential applications in environmental science. Overall, this compound has the potential to contribute significantly to scientific research and the development of new treatments for various diseases.
Scientific Research Applications
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been used in various scientific research fields due to its unique properties. It has been studied for its potential applications in the treatment of bacterial and viral infections, cancer, and Alzheimer's disease. This compound has also been used as a chelating agent in environmental science to remove heavy metals from contaminated soil and water.
properties
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNRQAQJXKFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296459 | |
| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35973-27-4 | |
| Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 109446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35973-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




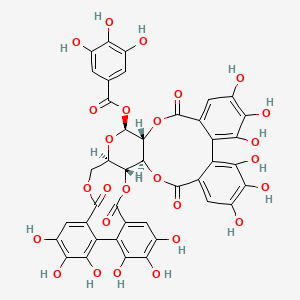
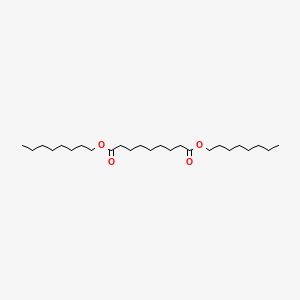


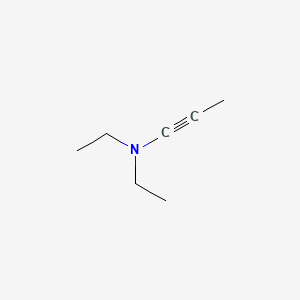
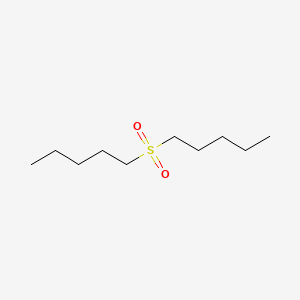


![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)


